molecular formula C17H18O3 B7793507 4-Methoxy-3-(3-phenylpropoxy)benzaldehyde

4-Methoxy-3-(3-phenylpropoxy)benzaldehyde

Cat. No.: B7793507
M. Wt: 270.32 g/mol
InChI Key: YEQNNXTUNBZAFD-UHFFFAOYSA-N
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Description

4-Methoxy-3-(3-phenylpropoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group at the 4-position and a 3-phenylpropoxy group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science. The 3-phenylpropoxy substituent enhances lipophilicity, which may influence bioavailability in drug design, while the methoxy group contributes electron-donating effects that modulate the aldehyde's reactivity .

Properties

IUPAC Name

4-methoxy-3-(3-phenylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-16-10-9-15(13-18)12-17(16)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQNNXTUNBZAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(3-phenylpropoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(3-phenylpropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-3-(3-phenylpropoxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-phenylpropoxy)benzaldehyde depends on the specific application and the target moleculeThe methoxy and phenylpropoxy groups can influence the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Compound Name Substituents (Position) Key Structural Differences Potential Impact on Properties
This compound 4-OCH₃, 3-O-(CH₂)₂Ph Reference compound High lipophilicity, moderate reactivity
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-OCH₂Ph, 3-O-(CH₂)₂Ph (C2 in ) Benzyloxy vs. methoxy at 4-position Increased steric hindrance, lower solubility
3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde 4-OCH₃, 3-OCH₂-(4-tert-butylphenyl) Bulky tert-butyl group Enhanced thermal stability, reduced reactivity
4-Methoxy-3-(trifluoromethyl)benzaldehyde 4-OCH₃, 3-CF₃ Electron-withdrawing CF₃ vs. alkoxy Lower electron density at aldehyde, reduced nucleophilic attack susceptibility
4-(Allyloxy)-3-methoxybenzaldehyde 4-OCH₃, 3-OCH₂CH=CH₂ Allyloxy vs. phenylpropoxy Higher reactivity due to unsaturated bond, lower lipophilicity
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde 4-OCH₃, 3-O-(CH₂)₃OCH₃ Methoxypropoxy vs. phenylpropoxy Increased polarity, improved aqueous solubility

Physicochemical and Reactivity Trends

  • Lipophilicity : The 3-phenylpropoxy group in the target compound confers higher logP values compared to allyloxy or methoxypropoxy analogs, favoring membrane permeability in drug candidates.
  • Reactivity : Electron-donating groups (e.g., methoxy, phenylpropoxy) activate the aldehyde toward nucleophilic additions (e.g., Grignard reactions), whereas electron-withdrawing groups (e.g., CF₃) deactivate it .
  • Solubility : Polar substituents like methoxypropoxy (in 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde) enhance aqueous solubility, whereas aromatic substituents (phenylpropoxy) favor organic solvents .

Research and Application Insights

  • Pharmaceutical Intermediates : The target compound’s phenylpropoxy group is advantageous in prodrug designs requiring lipophilic carriers. In contrast, 4-Methoxy-3-(trifluoromethyl)benzaldehyde is utilized in agrochemicals due to its stability under harsh conditions .
  • Material Science : Allyloxy derivatives (e.g., 4-(Allyloxy)-3-methoxybenzaldehyde) are precursors for cross-linked polymers, whereas tert-butyl-substituted analogs serve as ligands in catalysis .

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